

# A Comparative Guide to Computational and DFT Studies of Picolinate Derivatives

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## Compound of Interest

Compound Name: Methyl 5-amino-3-methylpicolinate

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In the realm of drug discovery and materials science, understanding the structural and electronic properties of molecules is paramount. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating these characteristics at the atomic level. This guide provides a comparative analysis of the computational and DFT studies of methyl 5-((cinnamoyloxy)methyl)picolinate, a molecule with potential applications in cardiovascular disease treatment, against other relevant pyridine derivatives.<sup>[1][2]</sup>

## Unveiling Molecular Geometry: A Comparison of Theoretical and Experimental Data

A fundamental aspect of computational studies is the optimization of the molecular geometry to its lowest energy state. This theoretical structure is then often compared with experimental data, typically obtained from Single Crystal X-ray Diffraction (SC-XRD), to validate the computational method.

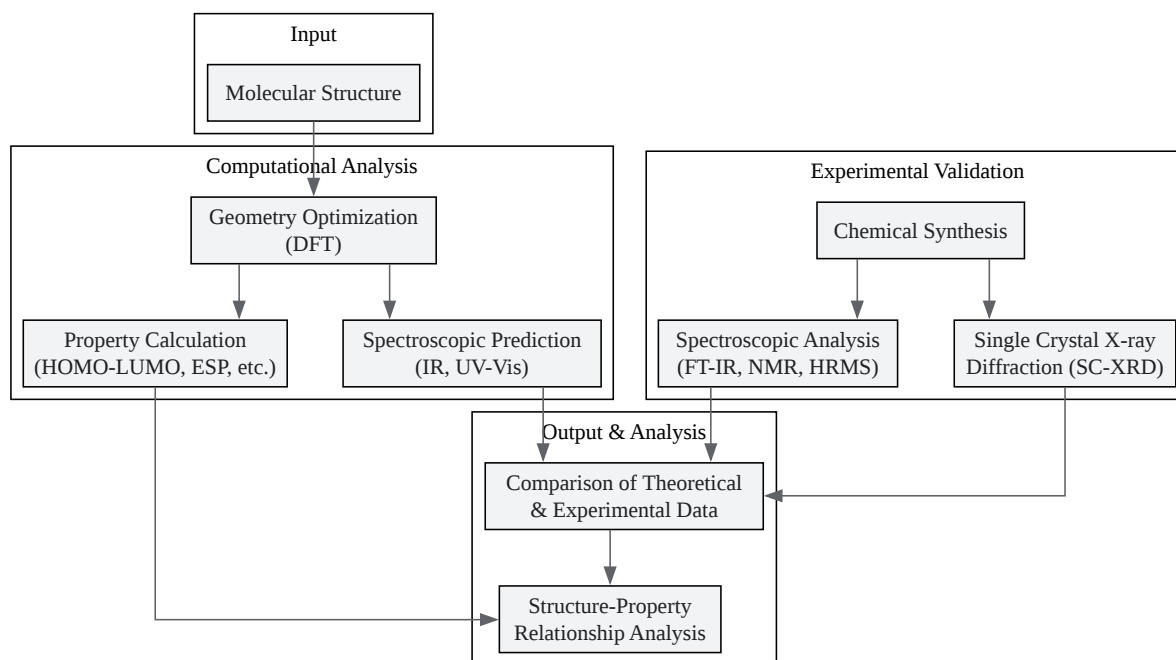
For methyl 5-((cinnamoyloxy)methyl)picolinate, DFT calculations were performed using the B3LYP functional with a 6-311G++ basis set.<sup>[1]</sup> The optimized structure shows good correlation with the experimental crystal structure, with minor deviations in bond lengths and angles. For instance, the theoretical bond lengths for the C=O groups (C9–O2 and C16–O4) were calculated to be 1.2148 Å and 1.2133 Å, respectively, which are in close agreement with the experimental values of 1.1964 Å and 1.2010 Å.<sup>[1]</sup> Such comparisons are crucial for establishing the reliability of the computational model.

Parameter	C9–O2 Bond Length (Å)	C16–O4 Bond Length (Å)
Theoretical (DFT/B3LYP/6-311G++)	1.2148	1.2133
Experimental (SC-XRD)	1.1964	1.2010

Table 1: Comparison of selected theoretical and experimental bond lengths for methyl 5-((cinnamoyloxy)methyl)picolinate.[1]

## Experimental and Computational Protocols

The synthesis of methyl 5-((cinnamoyloxy)methyl)picolinate involves the reaction of a nicotinic acid derivative with cinnamic acid.[1][2] The computational analysis of the synthesized compound was carried out using the Gaussian 16 software package. The geometry optimization and subsequent property calculations were performed in the gas phase using the B3LYP/6-311G++ level of theory.[1] Time-dependent DFT (TD-DFT) was also employed to compare theoretical UV-Vis absorption spectra with experimental data.[1]



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*Computational and Experimental Workflow Diagram.*

## Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. For methyl 5-((cinnamoyloxy)methyl)picolinate, the analysis of these frontier orbitals helps in identifying the nucleophilic and electrophilic regions, which is vital for understanding its potential interactions with biological targets.[1][2]

Similar DFT studies on other pyridine derivatives, such as 2-amino-3-methyl-5-nitropyridine, also emphasize the importance of HOMO-LUMO analysis in understanding their electronic behavior and potential applications.[3]

## Molecular Docking and Biological Activity

Computational studies are instrumental in predicting the interaction of small molecules with biological macromolecules. Molecular docking simulations for methyl 5-((cinnamoyloxy)methyl)picolinate were performed to elucidate its binding interactions with various enzymes implicated in cardiovascular diseases, such as MAPK, PCSK9, MPO, SIRT1, and TNF- $\alpha$ . [1][2] These studies are critical in rational drug design, providing a basis for synthesizing novel compounds with enhanced biological activity. The investigation of other novel bioactive pyridine derivatives also extensively utilizes molecular docking to predict and rationalize their antimicrobial and antioxidant activities.

## Conclusion

Computational and DFT studies provide invaluable insights into the structural, electronic, and reactive properties of molecules like methyl 5-((cinnamoyloxy)methyl)picolinate. The synergy between theoretical calculations and experimental validation is crucial for the accurate characterization of novel compounds. These computational approaches not only help in understanding the fundamental properties of molecules but also play a significant role in guiding the design and development of new therapeutic agents and materials. The methodologies and analyses presented here serve as a guide for researchers and professionals in the field of computational chemistry and drug development.

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